![molecular formula C14H20ClN3O3 B2514871 tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate CAS No. 1356553-01-9](/img/structure/B2514871.png)
tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate: is a synthetic organic compound with the molecular formula C14H20ClN3O3 It is characterized by the presence of a tert-butyl carbamate group, a chloropyridine moiety, and a formamido-propyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate typically involves multiple steps:
-
Formation of the Chloropyridine Intermediate: : The initial step involves the chlorination of pyridine to produce 6-chloropyridine. This can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
-
Formamido Propylation: : The next step is the introduction of the formamido-propyl group. This can be done by reacting the 6-chloropyridine with 3-aminopropylformamide in the presence of a suitable base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction.
-
Carbamate Formation: : The final step involves the protection of the amine group with a tert-butyl carbamate. This is typically achieved by reacting the intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as sodium bicarbonate (NaHCO3).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
-
Reduction: : Reduction reactions can target the formamido group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as TEA.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the formamido group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, it serves as a scaffold for the development of new therapeutic agents. Its structural components can be modified to enhance biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism by which tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate exerts its effects involves its interaction with specific molecular targets. The chloropyridine moiety can bind to active sites of enzymes or receptors, while the formamido-propyl linkage provides flexibility and specificity in binding.
Molecular Targets and Pathways
Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist for certain receptors, modulating their activity.
Pathways: It can influence biochemical pathways by altering the activity of key enzymes or receptors involved in those pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{3-[(6-chloropyridin-3-yl)amino]propyl}carbamate
- tert-Butyl N-{3-[(6-bromopyridin-3-yl)formamido]propyl}carbamate
- tert-Butyl N-{3-[(6-chloropyridin-3-yl)formamido]butyl}carbamate
Uniqueness
tert-Butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the chloropyridine moiety enhances its potential for biological activity, while the formamido-propyl linkage provides flexibility in molecular interactions.
This compound’s versatility makes it a valuable tool in various fields of research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[3-[(6-chloropyridine-3-carbonyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(20)17-8-4-7-16-12(19)10-5-6-11(15)18-9-10/h5-6,9H,4,7-8H2,1-3H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFONJICGXXESQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2514788.png)
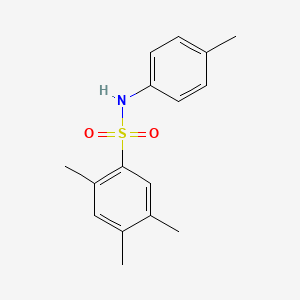
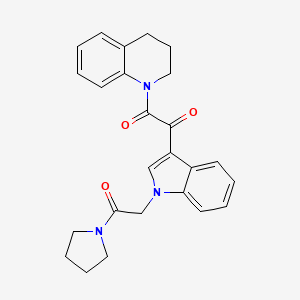
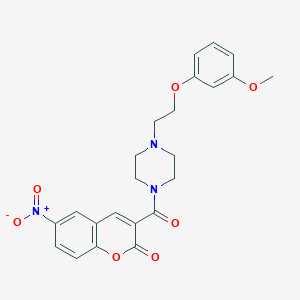

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
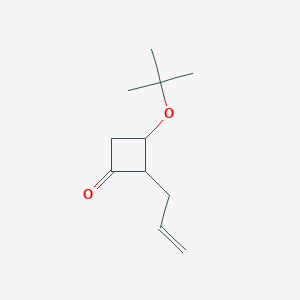
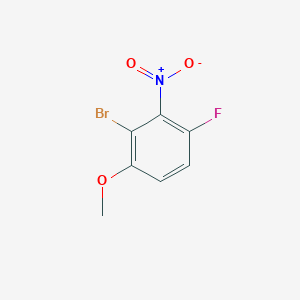


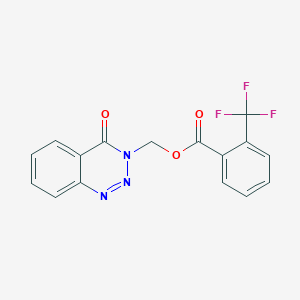
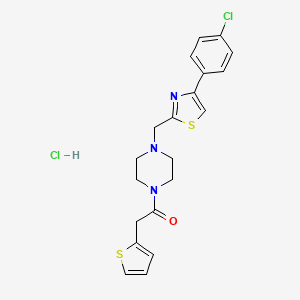
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)

